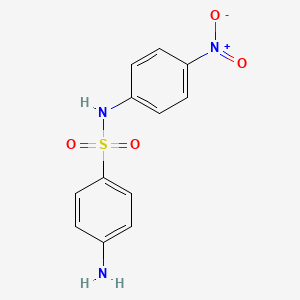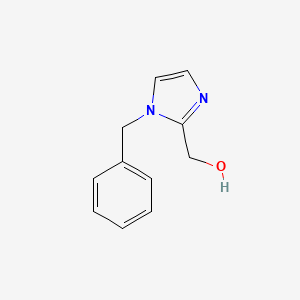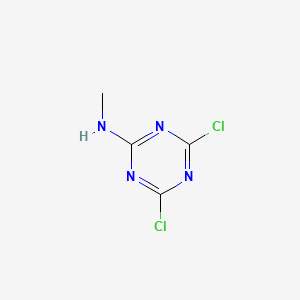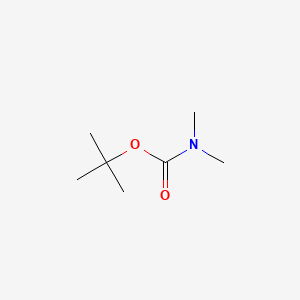![molecular formula C22H26N4O5 B1330611 2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid CAS No. 59005-83-3](/img/structure/B1330611.png)
2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid, is a complex molecule that may be related to peptides due to its structure containing multiple amide bonds, which are characteristic of peptide linkages. This compound is not directly mentioned in the provided papers, but insights into its properties and synthesis can be inferred from related research.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where protecting groups and selective activation are key strategies. For instance, the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine involves diazotization, bromination, chiral inversion, and thioacetate substitution reactions . Similarly, the synthesis of our compound of interest might require selective protection of amino groups, activation of carboxylic acids, and formation of amide bonds in a stepwise manner.
Molecular Structure Analysis
The molecular structure of peptides and related compounds can be studied using spectroscopic methods and theoretical calculations. For example, the dipeptide 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino) pentanoyl] amino] acetic acid was characterized by infrared and Raman spectroscopies, and its structure and vibrational properties were studied using Density Functional Theory (DFT) . These techniques could be applied to our compound to understand its vibrational modes and molecular geometry.
Chemical Reactions Analysis
The reactivity of a compound like 2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid would be influenced by the presence of reactive amide bonds. For example, the reagent system of DMPBI-Acetic Acid has been used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . Although this reaction is not directly related to our compound, it highlights the potential for photochemical transformations in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds can be influenced by their functional groups and molecular structure. For instance, the triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid show polymeric structures with specific configurations, as revealed by spectroscopic techniques and X-ray crystallography . These findings suggest that the physical state, solubility, and reactivity of our compound could be similarly analyzed using a combination of spectroscopic methods and structural determination techniques.
Aplicaciones Científicas De Investigación
Synthesis Techniques : One study describes the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, which shares structural similarities with the compound . The synthesis involved a highly diastereoselective cyanohydrin formation, highlighting the compound's relevance in medicinal chemistry (Shibata et al., 1998).
Structural Studies : Another study focused on the synthesis and structural studies of amino amide salts derived from related compounds. This research provides insights into the geometrical, charge, and hydrogen bond interactions of such compounds, which is crucial for understanding the physical and chemical properties of the compound (Avila-Montiel et al., 2015).
Carbohydrate Chemistry Applications : The compound's relevance in carbohydrate chemistry is evident from a study on the use of the allyl ether group in carbohydrate synthesis. The study discusses methods for protecting and deprotecting functional groups in carbohydrate molecules, which can be applied to similar complex amino acid derivatives (Gent et al., 1973).
Antibacterial and Antifungal Properties : Research on new 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, which are structurally related to the compound, reveals their potential antibacterial and antifungal activities. This indicates the possibility of the compound being studied for similar biological properties (Dahiya et al., 2006).
Potential in Drug Design : A study on the design, synthesis, and inhibitory activity of hydrophobic phenylacetic acid derivatives, which are structurally related, as neuraminidase inhibitors, underscores the compound's potential application in antiviral drug development (Lv & Shi, 2022).
Propiedades
IUPAC Name |
2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(30)24-13-19(27)26-18(22(31)25-14-20(28)29)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOBNSFUVPLVPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319257 |
Source


|
| Record name | Phenylalanylglycylphenylalanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
CAS RN |
59005-83-3 |
Source


|
| Record name | NSC343027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylalanylglycylphenylalanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


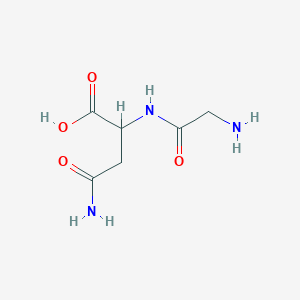
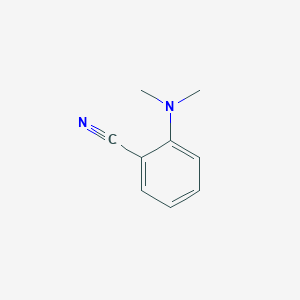

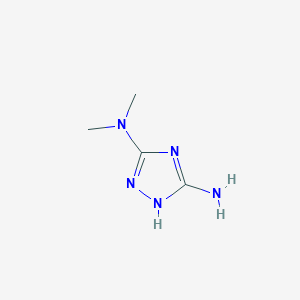


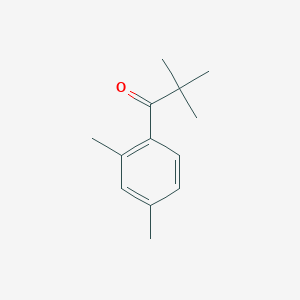
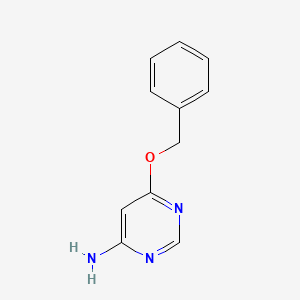
![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)
